Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate
Description
Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate is an α,β-unsaturated ester featuring a 4-bromophenyl substituent and an acetamido group.
Properties
CAS No. |
600730-82-3 |
|---|---|
Molecular Formula |
C12H12BrNO3 |
Molecular Weight |
298.13 g/mol |
IUPAC Name |
methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12BrNO3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,15) |
InChI Key |
UDPFLIRRGHZTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Bromination of the Aromatic Precursor
- Starting Material: 4-bromobenzaldehyde or 2-methyl-2-phenylpropanoic acid derivatives.
- Reaction Conditions: Bromination is typically performed in aqueous media under acidic, neutral, or alkaline conditions. Controlled addition of bromine (1-2 equivalents) at 25-35°C ensures selective bromination at the para position of the phenyl ring.
- Process Notes: The reaction is often heterogeneous, with solid substrates dispersed in the aqueous phase. Excess bromine is avoided to prevent over-bromination. The product is extracted with organic solvents such as toluene for isolation.
- Industrial Scale: Large-scale bromination involves slow bromine feed over several hours, followed by pH adjustment and filtration to isolate the brominated acid intermediate with high purity (~99%) and moderate yield (~46.6%).
Knoevenagel Condensation
- Objective: Formation of the propenoate backbone by condensation of the brominated benzaldehyde with malonic acid or its derivatives.
- Catalysts: Typically, bases such as piperidine or pyridine are used to catalyze the condensation.
- Conditions: The reaction is carried out under reflux in solvents like ethanol or methanol, facilitating the formation of the cinnamic acid derivative.
- Outcome: This step introduces the α,β-unsaturated carboxylic acid functionality essential for subsequent esterification and acetylation.
Esterification to Methyl Ester
- Reagents: Methanol and acid catalysts such as sulfuric acid.
- Conditions: The cinnamic acid derivative is refluxed with methanol and sulfuric acid at 60-70°C for 12-16 hours.
- Industrial Notes: The esterification is often performed after combining multiple batches of the acid intermediate to improve operational efficiency. Post-reaction, the mixture is washed with sodium chloride and sodium carbonate solutions to remove impurities.
- Purification: The methyl ester is isolated by distillation under reduced pressure, yielding a product with purity above 99% and yields around 79%.
Acetylation to Introduce the Acetamido Group
- Reagents: Acetic anhydride is used to acetylate the amino group on the methyl ester.
- Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures under anhydrous conditions.
- Purpose: This step converts the amino group into an acetamido group, enhancing the compound’s stability and biological activity.
- Industrial Application: Acetylation is the final step in the synthesis, and reaction parameters are optimized to maximize yield and minimize side reactions.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents & Catalysts | Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | Bromination | 2-methyl-2-phenylpropanoic acid | Bromine, water, sodium bicarbonate | 25-35°C, 3-10 hours | 2-(4-bromophenyl)-2-methylpropanoic acid | ~46.6 | 99.28 |
| 2 | Knoevenagel Condensation | 4-bromobenzaldehyde + malonic acid | Piperidine (base) | Reflux in ethanol/methanol | Brominated cinnamic acid derivative | N/A | N/A |
| 3 | Esterification | Brominated cinnamic acid derivative | Methanol, sulfuric acid | 63-67°C, 16 hours | Methyl ester | ~79 | 99.2 |
| 4 | Acetylation | Methyl ester | Acetic anhydride | Room temp or mild heating | Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate | N/A | N/A |
Research Findings and Optimization
- Selective Bromination: Studies show that aqueous bromination under controlled pH and temperature yields predominantly para-brominated products with minimal side products, facilitating easier purification.
- Esterification Efficiency: Combining batches before esterification improves throughput and consistency. The use of sulfuric acid as a catalyst is standard, with reaction times optimized to ensure complete conversion.
- Acetylation Specificity: Acetic anhydride selectively acetylates the amino group without affecting the ester or aromatic bromine, preserving the compound’s integrity.
- Industrial Scale-Up: Reaction parameters such as bromine equivalents, temperature control, and solvent volumes are critical for scaling up while maintaining product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation of the acetamido group can lead to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically in the presence of a catalyst like copper(I) iodide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Formation of substituted derivatives like 2-acetamido-3-(4-aminophenyl)prop-2-enoate.
Reduction: Formation of 2-acetamido-3-(4-bromophenyl)propan-1-ol.
Oxidation: Formation of 2-acetamido-3-(4-nitrophenyl)prop-2-enoate.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate
Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate serves as an intermediate in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases. Its structure allows it to interact with specific biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The bromophenyl group enhances binding affinity, while the acetamido group can participate in hydrogen bonding interactions.
Anticancer and Antimicrobial Properties
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of similar structures can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar capabilities .
Biological Studies
Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets within cells. For example, it may modulate signaling pathways relevant to inflammation or cancer progression. The unique presence of the bromine atom can enhance its reactivity and biological activity compared to other halogenated analogs.
Research on Biological Activities
Studies have focused on the compound's effects on cellular processes such as apoptosis and cell cycle regulation. Its potential as a therapeutic agent continues to be explored through various in vitro and in vivo models .
Materials Science
Development of Novel Materials
In materials science, this compound is utilized in developing advanced materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymer matrices or used as a building block for synthesizing functional materials.
Applications in Polymer Chemistry
The compound can be employed in polymerization reactions to create new materials with tailored properties for applications in electronics, coatings, and other industrial uses .
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The bromophenyl group can enhance binding affinity to target proteins, while the acetamido group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate and Analogs
*Inferred from analogs; †Estimated using bromine’s contribution to logP compared to nitro (~1.673 in ).
Key Observations:
- Substituent Effects: The 4-bromophenyl group in the target compound introduces steric bulk and moderate electron-withdrawing effects compared to the 4-nitrophenyl analog (stronger electron withdrawal) and 4-methoxy-2,6-dimethylphenyl (electron-donating) .
Isomerism :
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Structure Validation: Tools like SHELX and ORTEP-3 are critical for resolving stereochemistry and hydrogen-bonding networks . For example, the nitro analog’s crystal structure would exhibit different packing motifs due to stronger dipole interactions compared to the bromo derivative.
Biological Activity
Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of an acetamido group and a bromophenyl substituent, which may enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 284.13 g/mol
- Structure : The compound features a prop-2-enoate moiety with an acetamido group and a 4-bromophenyl substituent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various disease pathways. The bromine atom in the bromophenyl group enhances binding affinity to target proteins, while the acetamido group facilitates hydrogen bonding interactions.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. It has been used as an intermediate in synthesizing pharmaceuticals targeting cancer cells. The compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Notable Features | Potential Activity |
|---|---|---|
| Methyl 2-acetamido-3-(4-chlorophenyl)prop-2-enoate | Contains chlorine; potential antimicrobial properties | Moderate |
| Methyl 2-acetamido-3-(4-fluorophenyl)prop-2-enoate | Fluorine substitution; altered electronic properties | Low |
| Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate | Methoxy group; enhanced solubility | High |
The presence of the bromine atom significantly influences the reactivity and biological activity compared to other halogenated analogs.
Case Studies and Research Findings
- Antitumor Activity : A study highlighted the compound's ability to inhibit cell proliferation in malignant pleural mesothelioma (MPM), demonstrating a significant reduction in tumor growth when combined with other therapeutic agents like trametinib .
- Antimicrobial Efficacy : Another investigation reported that this compound displayed effective antimicrobial activity against various pathogens, suggesting its potential application in treating infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
